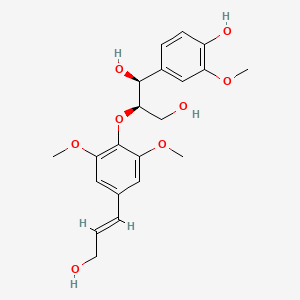

erythro-Guaiacylglycerol beta-sinapyl ether

Overview

Description

Erythro-Guaiacylglycerol beta-sinapyl ether (EGbSE) is a naturally occurring compound found in the leaves of the Ginkgo biloba tree. It has been studied extensively in recent years due to its potential therapeutic effects. EGbSE has been found to possess a variety of biochemical and physiological effects, which may make it a promising therapeutic agent for a range of conditions.

Scientific Research Applications

Structural and Stereochemical Studies

- Erythro-Guaiacylglycerol β-Sinapyl Ether's structure and stereochemistry have been a subject of study. In one instance, it was isolated from Wikstroemia hainanensis, with its structure being redetermined to correct previously misassigned configurations (Liao, Wu, & Yue, 2006).

Biosynthesis and Stereochemistry

- The biosynthesis and stereochemistry of Erythro-Guaiacylglycerol β-Sinapyl Ether and related compounds have been investigated in plants like Eucommia ulmoides. Research showed the diastereoselective formation of these compounds through cross coupling of alcohol moieties (Lourith, Katayama, & Suzuki, 2005).

Chemical Composition of Plant Extracts

- In studies focusing on the chemical composition of various plants, Erythro-Guaiacylglycerol β-Sinapyl Ether has been identified as a component. For example, it was found in the stems of Tinospora sinensis, contributing to the plant's overall chemical profile (Anh et al., 2022).

Neolignan Glycosides Studies

- The compound has also been identified in studies of neolignan glycosides in various plants. Research on Osmanthus ilicifolius, for instance, found erythro forms of Guaiacylglycerol β-Sinapyl Ether glycosides (Machida, Sakamoto, & Kikuchi, 2008).

Investigation in Traditional Medicine

- In traditional medicine research, Erythro-Guaiacylglycerol β-Sinapyl Ether is often identified among the chemical constituents of plants used for medicinal purposes. It was found in the stems of Sambucus williamsii, a plant with various traditional uses (Ouyang et al., 2009).

Mechanism of Action

Mode of Action

It’s worth noting that the compound is a part of a larger group of molecules known as flavonolignans, which are known to interact with various biological targets and induce a range of biochemical changes .

Biochemical Pathways

For instance, some flavonolignans have been found to induce apoptosis in tumor cells via the mitochondrial pathway .

Pharmacokinetics

4) and chemical formula (C20H24O7) suggest that it may have certain pharmacokinetic properties common to molecules of similar size and structure .

Biochemical Analysis

Biochemical Properties

Erythro-Guaiacylglycerol beta-sinapyl ether plays a significant role in biochemical reactions, particularly in the context of plant biochemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase activity with an EC50 value of 18.71 μM . This interaction suggests that this compound could influence carbohydrate metabolism by modulating enzyme activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the germination of lettuce seeds, indicating its potential role in plant growth regulation . Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism in other cell types remains an area of active research. Understanding these effects can provide insights into its broader biological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It binds to enzymes such as α-glucosidase, leading to inhibition of their activity This binding interaction is crucial for its role in modulating metabolic pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under appropriate storage conditions, such as 2-8°C . Its stability and degradation over extended periods, as well as its long-term effects on cellular function, require further investigation. Studies on its temporal effects can help determine its suitability for various applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism . Additionally, its role in other metabolic pathways, including those involving lignans and neolignans, is an area of ongoing research. These interactions can affect metabolic flux and metabolite levels, highlighting its potential impact on overall metabolic processes.

properties

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPMSYMHZSFNV-UHDDOPSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/no-structure.png)